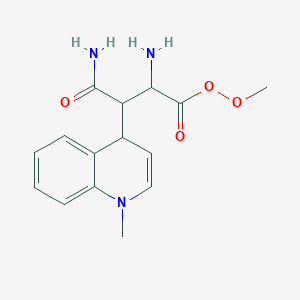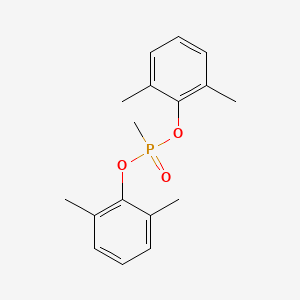
Bis(2,6-dimethylphenyl) methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl) methylphosphonate: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P It is characterized by the presence of two 2,6-dimethylphenyl groups attached to a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) methylphosphonate typically involves the reaction of 2,6-dimethylphenol with methylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl) methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Bis(2,6-dimethylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of bis(2,6-dimethylphenyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- Bis(2,6-dimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphine oxide
- Bis(2,6-dimethylphenyl) phosphoramide
Comparison: Bis(2,6-dimethylphenyl) methylphosphonate is unique due to its specific phosphonate moiety, which imparts distinct chemical properties compared to its phosphate, phosphine oxide, and phosphoramide analogs
Properties
CAS No. |
60092-37-7 |
|---|---|
Molecular Formula |
C17H21O3P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenoxy)-methylphosphoryl]oxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H21O3P/c1-12-8-6-9-13(2)16(12)19-21(5,18)20-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3 |
InChI Key |
ADQOWXIEQJFOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C)OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


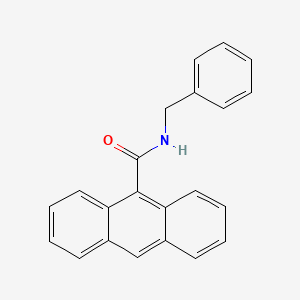
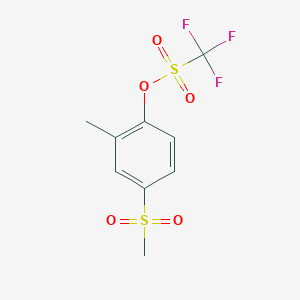
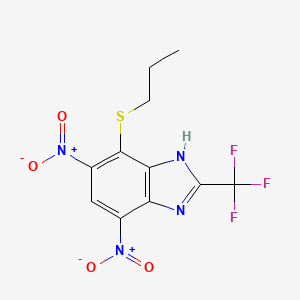
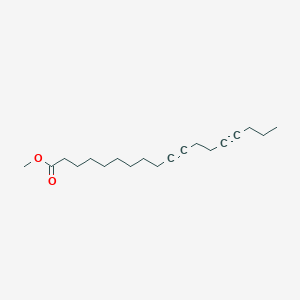

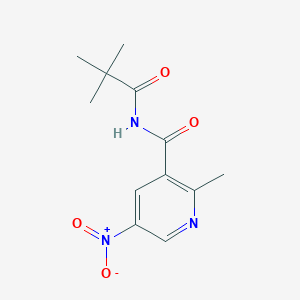
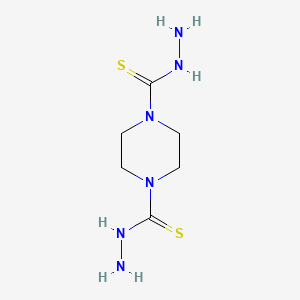
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
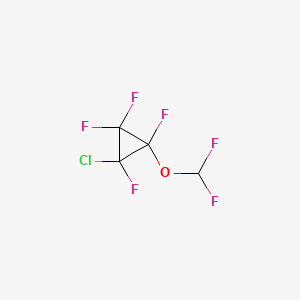
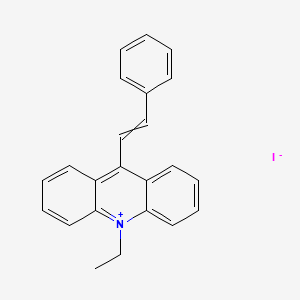
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
